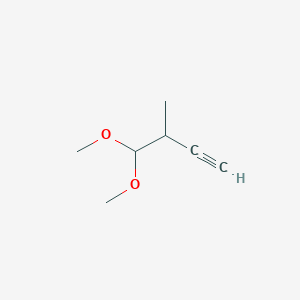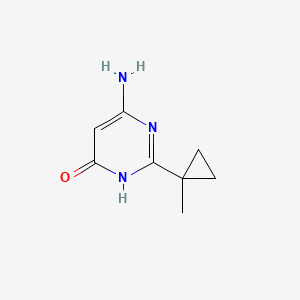![molecular formula C13H19NO4 B6602732 3-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}propanoic acid CAS No. 1478588-78-1](/img/structure/B6602732.png)
3-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}propanoic acid (DMEPA) is a non-proteinogenic amino acid that has been studied extensively in recent years due to its unique properties and potential applications. It is a cyclic, heterocyclic carboxylic acid and is a structural isomer of the amino acid glycine. DMEPA has been found to have a variety of biological and biochemical properties, making it of interest to researchers in both the pharmaceutical and biotechnology industries.
作用機序
The mechanism of action of 3-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}propanoic acid is not well understood, but it is believed to act as an inhibitor of certain enzymes. Specifically, 3-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}propanoic acid has been found to inhibit the activity of an enzyme called cytochrome P450, which is involved in the metabolism of drugs and other xenobiotics. Additionally, 3-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}propanoic acid has been found to inhibit the activity of an enzyme called nitric oxide synthase, which is involved in the production of nitric oxide, a molecule that plays an important role in inflammation and other biological processes.
Biochemical and Physiological Effects
3-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}propanoic acid has been found to have a variety of biochemical and physiological effects. For example, 3-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}propanoic acid has been found to have antimicrobial and anti-inflammatory properties, making it a potential therapeutic agent for the treatment of infectious diseases. Additionally, 3-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}propanoic acid has been found to have an inhibitory effect on the activity of cytochrome P450 and nitric oxide synthase, suggesting that it may have potential applications in the treatment of certain metabolic disorders.
実験室実験の利点と制限
One of the main advantages of using 3-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}propanoic acid in laboratory experiments is its stability. 3-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}propanoic acid is highly stable under a variety of conditions, including high temperatures and acidic or basic pH levels. Additionally, 3-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}propanoic acid is relatively inexpensive and easy to obtain, making it an ideal compound for laboratory experiments. However, one of the main limitations of using 3-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}propanoic acid in laboratory experiments is its relatively low solubility in aqueous solutions. Therefore, it is important to use solvents that are compatible with 3-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}propanoic acid in order to ensure that the compound is properly dissolved.
将来の方向性
Given the potential applications of 3-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}propanoic acid in the pharmaceutical and biotechnology industries, there are a number of future directions for research. For example, further research is needed to better understand the mechanism of action of 3-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}propanoic acid and to identify new potential therapeutic applications. Additionally, further research is needed to improve the solubility of 3-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}propanoic acid in aqueous solutions, as this would make it easier to use in laboratory experiments. Finally, research is needed to investigate the potential toxicity of 3-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}propanoic acid and to identify any potential side effects.
合成法
3-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}propanoic acid can be synthesized by a variety of methods. The most common method is the reaction of a carboxylic acid with an amine. This reaction is catalyzed by a base, such as sodium hydroxide or potassium hydroxide, and produces an amide product. Other methods, such as the reaction of an ester with an amine, can also be used to synthesize 3-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}propanoic acid.
科学的研究の応用
3-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}propanoic acid has been studied extensively in recent years due to its potential applications in the pharmaceutical and biotechnology industries. 3-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}propanoic acid has been found to have a variety of biological and biochemical properties, making it of interest to researchers. For example, 3-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}propanoic acid has been found to have antimicrobial and anti-inflammatory properties, making it a potential therapeutic agent for the treatment of infectious diseases. Additionally, 3-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}propanoic acid has been used as a precursor for the synthesis of various drugs, including antifungal and antiviral agents.
特性
IUPAC Name |
3-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c1-8(14-5-4-11(17)18)12-9(15)6-13(2,3)7-10(12)16/h15H,4-7H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYGZEPKWUOYKRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NCCC(=O)O)C1=C(CC(CC1=O)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}propanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-cyclopropyl-5-{2,5-dimethyl-1-[(thiophen-2-yl)methyl]-1H-pyrrol-3-yl}-6H-1,3,4-thiadiazin-2-amine](/img/structure/B6602663.png)
![4-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}phenol](/img/structure/B6602671.png)



![2-methyl-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-ol](/img/structure/B6602693.png)

![3-(2-methoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6602701.png)

![4-methyl-1H,6H,7H-pyrrolo[3,2-c]pyridine](/img/structure/B6602707.png)

![6-(aminomethyl)-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B6602721.png)
![7-amino-3H,4H-pyrimido[4,5-d][1,3]diazin-4-one](/img/structure/B6602723.png)